Humulene

Description

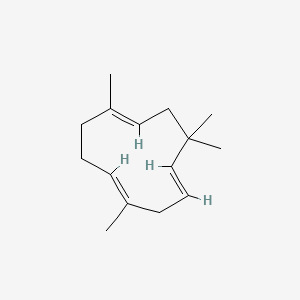

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1E,4E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6+,13-7+,14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMPSKZZVDUYOS-HRGUGZIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C=CCC(=CCC1)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC(/C=C/C/C(=C/CC1)/C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858793 | |

| Record name | Humulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-Humulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

99.00 to 100.00 °C. @ 3.00 mm Hg | |

| Record name | alpha-Humulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6753-98-6 | |

| Record name | Humulene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6753-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Humulene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006753986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,8-Cycloundecatriene, 2,6,6,9-tetramethyl-, (1E,4E,8E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Humulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Humulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HUMULENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54W56MD2WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Humulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | alpha-Humulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of α-Humulene

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Humulene, also known as α-caryophyllene, is a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, most notably in hops (Humulus lupulus), from which it derives its name.[1][2] It is a significant contributor to the characteristic aroma of hops and beer.[3] Beyond its aromatic properties, α-humulene has garnered considerable interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities.[4][5] This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and key experimental protocols related to α-humulene, tailored for professionals in research and drug development.

Chemical Structure

α-Humulene is a sesquiterpene with the molecular formula C₁₅H₂₄.[6] Its structure is characterized by an 11-membered ring containing three non-conjugated double bonds.[2] The systematic IUPAC name for the most common isomer is (1E,4E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene .[6]

The key structural features include:

-

An 11-membered macrocycle: This large ring structure imparts significant conformational flexibility to the molecule.

-

Three trisubstituted double bonds: These are located at positions 1, 4, and 8 of the cycloundecatriene ring and are all in the E (trans) configuration in the most stable and common isomer.[6]

-

Four methyl groups: Two of these are geminal (attached to the same carbon atom, C6), one is at C2, and one is at C9.

Stereoisomerism

The stereochemistry of α-humulene is a critical aspect of its chemical identity and biological activity.

Geometric Isomerism

The presence of three double bonds within the 11-membered ring gives rise to the possibility of geometric isomerism. The most prevalent and naturally occurring isomer is the (1E,4E,8E)-stereoisomer.[6] Other geometric isomers are possible but are less common.

Enantiomers

α-Humulene possesses a single chiral center at the C9 position, which bears a methyl group and a hydrogen atom. This chirality means that α-humulene can exist as a pair of enantiomers:

-

(+)-α-Humulene: This is the naturally occurring enantiomer. While the specific rotation is positive, the absolute configuration at the C9 chiral center has not been definitively assigned as R or S in the readily available literature.

-

(-)-α-Humulene: This is the corresponding enantiomer.

The biological activities of these enantiomers can differ, highlighting the importance of stereoselective synthesis and analysis in drug development.

The relationship between the enantiomers of α-humulene can be visualized as follows:

References

- 1. engineering.iastate.edu [engineering.iastate.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Clinical Translation of α-humulene - A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C15H24 | CID 5281520 - PubChem [pubchem.ncbi.nlm.nih.gov]

Natural sources and extraction of α-humulene

An In-depth Technical Guide to the Natural Sources and Extraction of α-Humulene

Introduction to α-Humulene

α-Humulene, also known as α-caryophyllene, is a naturally occurring monocyclic sesquiterpene with the chemical formula C₁₅H₂₄.[1] It is an isomer of β-caryophyllene and is frequently found alongside it in the essential oils of many aromatic plants.[1] First identified in the essential oils of Humulus lupulus (hops), from which it derives its name, α-humulene is recognized for its characteristic earthy, woody, and spicy aroma that contributes to the "hoppy" scent of beer.[1]

Beyond its aromatic profile, α-humulene has garnered significant interest from the scientific and drug development communities for its diverse pharmacological properties. Preclinical studies have demonstrated its potential as an anti-inflammatory, anticancer, and antimicrobial agent.[2][3] This guide provides a detailed overview of the primary natural sources of α-humulene, outlines technical protocols for its extraction, and illustrates key biological signaling pathways through which it exerts its effects.

Natural Sources and Yields

α-Humulene is widely distributed throughout the plant kingdom. The concentration of this sesquiterpene can vary significantly depending on the plant species, cultivar, growing conditions, and the specific part of the plant being analyzed.[4][5] While many plants contain α-humulene, some are known to be particularly rich sources. The reported yields in essential oils can range from negligible amounts to over 60%.[3] A summary of notable plant sources and their respective α-humulene content is provided in Table 1.

Table 1: Natural Plant Sources of α-Humulene and Reported Yields

| Plant Species | Family | Common Name | Plant Part | α-Humulene Content (% of Essential Oil) |

| Humulus lupulus | Cannabaceae | Hops | Cones (flowers) | Up to 40-51.2% in specific varieties like Vanguard.[1][6] |

| Salvia officinalis | Lamiaceae | Common Sage | Aerial parts | 3.8% to 11.2%.[5][7][8] |

| Cordia verbenacea | Boraginaceae | Erva Baleeira | Leaves | A key component; one study noted 0.047% yield from a crude extract.[9] |

| Cannabis sativa | Cannabaceae | Cannabis | Flowers | Varies by strain; often a prominent sesquiterpene.[3] |

| Mentha spicata | Lamiaceae | Spearmint | Aerial parts | ~0.4% to 0.6%.[10][11] |

| Lantana camara | Verbenaceae | Spanish Flag | - | Among the species with the highest reported yields.[3] |

| Origanum majorana | Lamiaceae | Marjoram | - | A prominent contributor to α-humulene extraction data.[2] |

Extraction Methodologies

The isolation of α-humulene from plant matrices relies on the extraction of its essential oil. The choice of method depends on factors such as the stability of the compound, the desired purity, yield, and scalability. The most common techniques are steam distillation and supercritical fluid extraction.

Steam Distillation

Steam distillation is the most widely used method for extracting essential oils from plant materials on a commercial scale.[12] The process leverages the volatility of compounds like α-humulene. Steam is passed through the biomass, causing the volatile essential oils to vaporize at a temperature lower than their individual boiling points. The mixture of steam and oil vapor is then cooled, and the condensed liquid is collected. Because oil and water are immiscible, the essential oil, rich in α-humulene, naturally separates from the aqueous phase (hydrosol).[13]

This protocol describes a standard laboratory setup for extracting essential oils from a plant matrix, such as hops or sage.

Apparatus:

-

Heating mantle or hot plate

-

2L round-bottom boiling flask (for steam generation)

-

2L round-bottom biomass flask

-

Still head and connecting adapters

-

Water-cooled condenser

-

Separator/receiver (e.g., Clevenger-type or Florentine flask)

-

Clamps and support stands

-

Glass tubing

Procedure:

-

Preparation: Weigh approximately 200-500 g of dried and coarsely ground plant material (e.g., dried hop cones) and place it into the biomass flask.

-

Assembly: Assemble the steam distillation apparatus. Fill the boiling flask to approximately two-thirds capacity with deionized water and add boiling chips. Securely connect the biomass flask above the boiling flask, followed by the still head, condenser, and separator.[14] Ensure all glass joints are properly sealed.

-

Distillation: Begin heating the boiling flask to generate steam. The steam will pass through the biomass, vaporizing the volatile compounds.[13][14]

-

Condensation: Circulate cold water through the outer jacket of the condenser. As the vapor mixture passes through the condenser, it will cool and revert to a liquid state.[15]

-

Collection: Collect the distillate in the separator. The distillate will consist of two phases: the essential oil and the hydrosol. The essential oil, being less dense than water, will typically form a layer on top.[13]

-

Extraction Duration: Continue the distillation process for 2-4 hours, or until the volume of collected oil no longer increases.

-

Separation and Drying: Carefully separate the essential oil layer from the hydrosol using a separatory funnel. To remove any residual water, dry the oil over anhydrous sodium sulfate (B86663) and then filter or decant it into a clean, airtight vial for storage and analysis.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is an advanced technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[16] Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ enters a supercritical state where it exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.[17] The solvating power of supercritical CO₂ can be precisely controlled by manipulating temperature and pressure, enabling selective extraction of different compound classes.[18] This method is advantageous as it operates at low temperatures, preventing thermal degradation of sensitive compounds, and the solvent (CO₂) is easily removed by depressurization, leaving no residue.[13][18]

This protocol is adapted for the selective extraction of sesquiterpenes like α-humulene from a plant matrix such as Cannabis sativa.

Apparatus:

-

Supercritical Fluid Extractor system with an extraction vessel (e.g., 5L capacity), CO₂ pump, co-solvent pump, and cyclone separators.

-

Temperature and pressure controllers.

-

Collection vessels.

Procedure:

-

Preparation: Grind the dried plant material to a consistent particle size and load it into the extraction vessel.

-

Stage 1: Monoterpene Extraction (Optional Pre-fractionation): To first remove the more volatile monoterpenes, set the system to a lower pressure and temperature (e.g., 70-100 bar, 40-50°C).[16][19] Run the supercritical CO₂ through the vessel for a set duration (e.g., 45 minutes).[19]

-

Stage 2: Sesquiterpene Extraction (α-Humulene Fraction): To target sesquiterpenes, increase the density of the supercritical CO₂ by raising the temperature and pressure (e.g., 150-220 bar, 55-60°C).[19][20] This change in solvent strength will selectively dissolve the larger sesquiterpene molecules, including α-humulene.

-

Extraction and Fractionation: Pump the supercritical CO₂ through the vessel at a constant flow rate. The fluid containing the dissolved terpenes is then passed into a series of cyclone separators, where the pressure is systematically reduced.[20] This pressure drop causes the CO₂ to return to its gaseous state and the extracted compounds to precipitate into collection vessels.

-

Collection: The α-humulene-rich fraction is collected from the separators. The CO₂ is typically recycled back into the system.

-

Post-Processing: The collected extract can be further purified using techniques like chromatography if individual compound isolation is required.

Experimental and Logical Workflows

Visualizing the workflow from raw material to final analysis is crucial for experimental planning and execution.

Key Signaling Pathways of α-Humulene

α-Humulene exerts its biological effects by modulating specific cellular signaling pathways. Its anti-inflammatory and anticancer activities are of particular interest in drug development.

Anti-Inflammatory Activity via NF-κB Inhibition

A primary mechanism for the anti-inflammatory effects of α-humulene is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 5. notulaebotanicae.ro [notulaebotanicae.ro]

- 6. eybna.com [eybna.com]

- 7. nuft.edu.ua [nuft.edu.ua]

- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 9. Chemical composition and antibacterial activity of Cordia verbenacea extracts obtained by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Characterization of the Essential Oil Compositions of Mentha spicata and M. longifolia ssp. cyprica from the Mediterranean Basin and Multivariate Statistical Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Properties and Bioactive Components of Mentha spicata L. Essential Oil: Focus on Potential Benefits in the Treatment of Obesity, Alzheimer's Disease, Dermatophytosis, and Drug-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 13. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 14. engineering.iastate.edu [engineering.iastate.edu]

- 15. rockymountainoils.com [rockymountainoils.com]

- 16. extractionmagazine.com [extractionmagazine.com]

- 17. treadwellfarms.com [treadwellfarms.com]

- 18. rootsciences.com [rootsciences.com]

- 19. chromatographytoday.com [chromatographytoday.com]

- 20. waters.com [waters.com]

An In-depth Technical Guide to the Structural Differences Between α-Humulene and β-Caryophyllene for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

This technical guide provides a comprehensive analysis of the structural and physicochemical distinctions between the isomeric sesquiterpenes, α-humulene and β-caryophyllene. Both C15H24 isomers are prevalent in numerous plant essential oils and exhibit a range of biological activities. However, their subtle structural variations, primarily the presence of a cyclobutane (B1203170) ring in β-caryophyllene versus a larger, more flexible monocyclic ring in α-humulene, lead to significant differences in their chemical properties and pharmacological profiles. This document outlines these differences through comparative data, details experimental protocols for their differentiation and quantification, and visualizes their distinct biosynthetic and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these two important natural compounds.

Introduction: Isomers with Distinct Identities

α-Humulene and β-caryophyllene are structural isomers, meaning they share the same molecular formula (C15H24) but differ in the arrangement of their atoms.[1][2] This seemingly minor difference in their three-dimensional architecture has profound implications for their physical, chemical, and biological properties. α-Humulene, also known as α-caryophyllene, is characterized by a monocyclic 11-membered ring structure.[2][3] In contrast, β-caryophyllene is a bicyclic sesquiterpene containing a nine-membered ring fused to a strained cyclobutane ring, a rare motif in natural products.[4] This fundamental structural divergence is the cornerstone of their unique characteristics and is the central theme of this guide.

Structural and Physicochemical Comparison

The most defining structural difference between α-humulene and β-caryophyllene is the ring system. α-Humulene's 11-membered ring provides it with greater conformational flexibility, while the rigid, strained cyclobutane ring in β-caryophyllene imparts a more compact and defined three-dimensional shape. These structural nuances influence their physicochemical properties, as detailed in the comparative table below.

Table 1: Comparative Physicochemical Properties of α-Humulene and β-Caryophyllene

| Property | α-Humulene | β-Caryophyllene |

| Molecular Formula | C15H24[1] | C15H24[4] |

| Molar Mass | 204.36 g/mol [1] | 204.35 g/mol [2] |

| Appearance | Colorless to pale yellowish-green liquid[5][6] | Pale yellow oily liquid[7] |

| Odor | Woody[5] | Sweet, woody, spicy, clove-like[4] |

| Boiling Point | 166-168°C (at 760 mmHg)[5], 99-100°C (at 3 mmHg)[8] | 129-130°C (at 14 mmHg)[4] |

| Density | 0.889 - 0.907 g/cm³ (at 25°C)[6] | 0.901 g/mL (at 25°C)[4] |

| Refractive Index | 1.499 - 1.505 (at 20°C)[6][8] | ~1.500 (at 20°C)[4] |

| Solubility | Insoluble in water; soluble in alcohol[1][5] | Poorly soluble in water; soluble in chloroform, DMSO, methanol (B129727) (slightly)[4][9] |

| LogP | 6.6[6] | 6.23[4] |

Biosynthesis Pathway

Both α-humulene and β-caryophyllene are synthesized in plants from a common precursor, farnesyl pyrophosphate (FPP), through the mevalonate (B85504) pathway. The divergence in their structures arises from the action of specific terpene synthases that catalyze different cyclization reactions of the FPP molecule.

Experimental Protocols for Differentiation and Quantification

The structural similarities between α-humulene and β-caryophyllene necessitate robust analytical techniques for their accurate differentiation and quantification. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds like terpenes. The compounds are separated based on their boiling points and polarity in the gas chromatograph, and then identified by their unique mass spectra.

Methodology:

-

Sample Preparation: Essential oils or plant extracts are typically diluted in a suitable organic solvent, such as ethyl acetate (B1210297) or hexane. An internal standard (e.g., n-tridecane) is often added for accurate quantification.[10]

-

GC Separation:

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[10]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[10]

-

Oven Temperature Program: A temperature gradient is employed to separate the terpenes. A typical program starts at a lower temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min).[10]

-

Injection: A small volume of the sample (e.g., 1 µL) is injected in split or splitless mode.[10]

-

-

MS Detection:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to scan a mass range of, for example, 40-400 amu.

-

Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching spectral libraries (e.g., NIST).

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides an alternative method for the analysis of α-humulene and β-caryophyllene, particularly useful for samples that are not suitable for GC analysis.

Methodology:

-

Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent.[11]

-

HPLC Separation:

-

Column: A reverse-phase column, such as a C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm), is typically used.[12]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water is common.[12]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[11]

-

Detection: A Diode Array Detector (DAD) or a UV detector set at a low wavelength (e.g., 210 nm) is used for detection.[12]

-

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of a calibration curve prepared with certified reference standards.[11]

Distinct Signaling Pathways and Pharmacological Implications

The structural differences between α-humulene and β-caryophyllene lead to distinct interactions with biological targets, resulting in different pharmacological effects.

β-Caryophyllene: A Cannabinoid Receptor 2 (CB2) Agonist

A key pharmacological distinction of β-caryophyllene is its activity as a selective agonist of the cannabinoid receptor 2 (CB2).[4][13] The CB2 receptor is primarily expressed on immune cells and is a key component of the endocannabinoid system, which plays a crucial role in regulating inflammation and pain.[14] The bicyclic structure of β-caryophyllene is thought to be crucial for its binding to the CB2 receptor.[15] Activation of the CB2 receptor by β-caryophyllene initiates a signaling cascade that ultimately leads to anti-inflammatory effects.[13][14]

α-Humulene: Modulation of the NF-κB Pathway

While α-humulene does not significantly bind to cannabinoid receptors, it exerts its anti-inflammatory effects through other mechanisms, notably by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the activation of NF-κB, α-humulene can suppress the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[15][17]

Conclusion

The structural isomerism of α-humulene and β-caryophyllene provides a compelling case study in how subtle changes in molecular architecture can lead to distinct chemical and pharmacological identities. While both are C15H24 sesquiterpenes derived from the same precursor, the presence of a cyclobutane ring in β-caryophyllene and its absence in the more flexible, monocyclic α-humulene are key to their differing properties. For researchers in natural product chemistry, pharmacology, and drug development, a thorough understanding of these differences is crucial for harnessing their individual therapeutic potentials. The analytical methods and pathway visualizations provided in this guide offer a foundational resource for the continued exploration of these fascinating isomeric compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. (+)-beta-Caryophyllene | C15H24 | CID 20831623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. β-Caryophyllene | 87-44-5 [chemicalbook.com]

- 5. aurochemicals.com [aurochemicals.com]

- 6. ScenTree - Alpha-humulene (CAS N° 6753-98-6) [scentree.co]

- 7. (-)-Caryophyllene | C15H24 | CID 5281515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alpha-humulene, 6753-98-6 [thegoodscentscompany.com]

- 9. academics.su.edu.krd [academics.su.edu.krd]

- 10. thieme-connect.com [thieme-connect.com]

- 11. ijcrt.org [ijcrt.org]

- 12. scielo.br [scielo.br]

- 13. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Sesquiterpene Isomers of Humulene: A Technical Guide to Their Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humulene (B1216466), a naturally occurring monocyclic sesquiterpene, and its isomers, notably β-caryophyllene and γ-humulene, represent a class of phytochemicals with significant therapeutic potential. Found in the essential oils of numerous plant species, these compounds have garnered considerable attention for their diverse pharmacological activities. This technical guide provides an in-depth review of the anti-inflammatory, anticancer, and analgesic properties of this compound isomers. It summarizes key quantitative data, details experimental methodologies for assessing their bioactivities, and visualizes the underlying molecular signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from natural products.

Introduction

Sesquiterpenes are a class of C15 terpenoids biosynthesized from farnesyl pyrophosphate. Among these, this compound and its structural isomers are of particular interest due to their wide distribution in the plant kingdom and their promising pharmacological profiles. α-Humulene, the most studied isomer, is known for its earthy, woody aroma and has demonstrated potent anti-inflammatory and anticancer effects.[1][2] Its bicyclic isomer, β-caryophyllene, is unique for its ability to act as a selective agonist of the cannabinoid receptor 2 (CB2), contributing to its significant anti-inflammatory and analgesic properties.[3][4] The less-studied γ-humulene has also shown cytotoxic activity against cancer cell lines.[5][6] This guide will provide a detailed examination of the pharmacological properties of these isomers, focusing on their mechanisms of action and potential therapeutic applications.

Pharmacological Properties

The this compound isomers exhibit a range of pharmacological activities, with anti-inflammatory and anticancer effects being the most extensively documented.

Anti-inflammatory Properties

α-Humulene and β-caryophyllene are potent anti-inflammatory agents.[7] Their mechanisms of action primarily involve the modulation of key inflammatory signaling pathways.

-

α-Humulene: Exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[7][8] It has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[9][10] Studies in animal models of inflammation, such as carrageenan-induced paw edema, have demonstrated a significant reduction in inflammation upon oral administration of α-humulene.[7]

-

β-Caryophyllene: Its anti-inflammatory activity is notably mediated through its agonistic activity at the CB2 receptor.[3][11] Activation of CB2 receptors on immune cells can modulate cytokine release and reduce inflammatory responses. Like α-humulene, β-caryophyllene also inhibits the NF-κB pathway and downregulates the expression of inflammatory mediators, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4]

Anticancer Properties

The cytotoxic and antiproliferative effects of this compound isomers have been demonstrated in a variety of cancer cell lines.

-

α-Humulene: Has shown cytotoxic activity against several cancer cell lines, including colorectal, lung, breast, and prostate cancer.[12] Its anticancer mechanism involves the induction of apoptosis, characterized by the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.[7]

-

β-Caryophyllene: Also exhibits anticancer properties, often in synergy with other chemotherapeutic agents.[13][14] It can induce apoptosis and cell cycle arrest in cancer cells.[13] The anticancer effects of β-caryophyllene are linked to its ability to modulate multiple signaling pathways, including the MAPK and PI3K/Akt pathways.[14][15]

-

γ-Humulene: While less studied, γ-humulene has been reported to induce apoptosis in human colorectal cancer cells.[6]

Analgesic Properties

Both α-humulene and β-caryophyllene have demonstrated analgesic effects in preclinical models of pain.[16] The analgesic action of β-caryophyllene is, in part, attributed to its interaction with the CB2 receptor, which is involved in modulating pain perception.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological activities of this compound isomers from various studies.

Table 1: Anti-inflammatory Activity of this compound Isomers

| Isomer | Model | Dosage/Concentration | Effect | Reference |

| α-Humulene | Carrageenan-induced paw edema (rat) | 50 mg/kg (oral) | Significant reduction in paw edema | [7] |

| α-Humulene | LPS-stimulated macrophages | 10-100 µM | Inhibition of TNF-α and IL-1β production | [8] |

| β-Caryophyllene | Carrageenan-induced paw edema (mouse) | 50 mg/kg (oral) | Significant reduction in paw edema | [4] |

| β-Caryophyllene | Pterygium fibroblasts | 25 µmol/L | Significant anti-inflammatory effect on IL-6 production | [11] |

Table 2: Anticancer Activity of this compound Isomers (IC50 values)

| Isomer | Cell Line | IC50 Value | Reference |

| α-Humulene | HCT-116 (Colon) | 3.1 x 10⁻⁴ mol/L | [7] |

| α-Humulene | MCF-7 (Breast) | 4.2 x 10⁻⁴ mol/L | [7] |

| α-Humulene | A549 (Lung) | 1.3 x 10⁻⁴ mol/L | [7] |

| β-Caryophyllene | HCT-116 (Colon) | 19 µM | [17] |

| γ-Humulene | HT29 (Colon) | Not specified, but demonstrated apoptosis | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds in rodents.

Materials:

-

Male Wistar rats (180-220 g)

-

1% (w/v) Carrageenan solution in sterile saline

-

Test compound (this compound isomer) dissolved in a suitable vehicle

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animals are fasted overnight with free access to water.

-

The basal volume of the right hind paw of each rat is measured using a plethysmometer.[18]

-

Animals are randomly divided into control and treatment groups.

-

The treatment groups receive the test compound orally via gavage. The control group receives the vehicle only.

-

After a specified pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.[18][19]

-

The paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[18]

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][20]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (this compound isomer)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[20]

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1][20]

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[21]

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control, and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Visualizations

The pharmacological effects of this compound isomers are mediated by their interaction with specific molecular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Anti-inflammatory Signaling Pathway of this compound Isomers

α-Humulene and β-caryophyllene inhibit the NF-κB signaling pathway, a key regulator of inflammation.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Polypharmacological Properties and Therapeutic Potential of β-Caryophyllene: A Dietary Phytocannabinoid of Pharmaceutical Promise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Caryophyllene: A Sesquiterpene with Countless Biological Properties [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological and toxicological activities of α-humulene and its isomers: A systematic review [ouci.dntb.gov.ua]

- 7. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Phytochemical and pharmacological progress on humulane-type sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | β-caryophyllene sensitizes hepatocellular carcinoma cells to chemotherapeutics and inhibits cell malignancy through targeting MAPK signaling pathway [frontiersin.org]

- 15. β-caryophyllene sensitizes hepatocellular carcinoma cells to chemotherapeutics and inhibits cell malignancy through targeting MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. researchhub.com [researchhub.com]

- 21. MTT assay protocol | Abcam [abcam.com]

Unraveling the In Vitro Anti-Inflammatory Mechanisms of Humulene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sesquiterpene humulene (B1216466), a key component of the essential oils of numerous medicinal plants, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the in vitro mechanisms that underpin this compound's ability to modulate the inflammatory response. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways, this document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Quantitative Analysis of this compound's Anti-Inflammatory Efficacy

The anti-inflammatory activity of this compound has been quantified across various in vitro models. The following tables summarize the key findings, offering a comparative overview of its inhibitory effects on crucial inflammatory mediators and pathways.

| Cell Line | Stimulant | Target | This compound Concentration | % Inhibition / IC50 | Reference |

| THP-1 (human monocytes) | Lipopolysaccharide (LPS) | IL-6 | 100 µM | ~60% | [1][2][3] |

| RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | IC50 = 14.1 µM (for a this compound derivative) | [4] | |

| Human peripheral blood mononuclear cells (PBMCs) | Lipopolysaccharide (LPS) | PGE2 | IC50 = 20.4 µg/mL (for a hop extract containing this compound) | [5] | |

| Murine Mediastinal Lymph Node Cells | Ovalbumin | IL-5 | 0.1, 1, 10 µmol·L−1 | Dose-dependent reduction | [6] |

Table 1: Inhibitory Effects of this compound on Pro-Inflammatory Cytokine and Mediator Production.

| Enzyme/Protein | Assay Type | This compound Concentration | % Inhibition / IC50 | Reference |

| Cyclooxygenase-2 (COX-2) | Whole Blood Assay | IC50 = 20.4 µg/mL (for a hop extract) | [5] | |

| Inducible Nitric Oxide Synthase (iNOS) | Expression Inhibition | Not specified | Inhibits expression | [7] |

Table 2: Inhibitory Effects of this compound on Key Inflammatory Enzymes.

Core Anti-Inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by targeting key signaling pathways and the production of inflammatory mediators. In vitro studies have elucidated that this compound can significantly suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of the inflammatory response.[8][9]

Modulation of NF-κB and MAPK Signaling Pathways

Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB.[9] Similarly, the MAPK pathway, which also plays a crucial role in inflammation, is modulated by this compound.

Inhibition of Pro-Inflammatory Mediators

A hallmark of inflammation is the excessive production of pro-inflammatory mediators. This compound has been demonstrated to effectively reduce the levels of several of these key molecules. Notably, it inhibits the production of prostaglandin (B15479496) E2 (PGE2) by targeting cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade.[5][10] Furthermore, this compound and its derivatives have been found to decrease the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS).[4][7] The reduction of pro-inflammatory cytokines such as Interleukin-6 (IL-6), and in some contexts, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), further underscores its potent anti-inflammatory capabilities.[1][2][3][11]

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's anti-inflammatory properties, this section outlines the detailed methodologies for key in vitro experiments.

Cell Culture and Treatment

-

Cell Lines: Human monocytic THP-1 cells or murine macrophage RAW 264.7 cells are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Differentiation (for THP-1 cells): THP-1 monocytes are differentiated into macrophage-like cells by incubation with phorbol-12-myristate-13-acetate (PMA) for 48 hours.[3]

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Measurement of Pro-Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[4] The absorbance is read at 540 nm.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[1][2][3]

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of NF-κB p65, IκBα, p38, JNK, ERK).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The in vitro evidence strongly supports the anti-inflammatory potential of this compound. Its ability to modulate key signaling pathways like NF-κB and MAPK, and to inhibit the production of a range of pro-inflammatory mediators, positions it as a promising candidate for the development of novel anti-inflammatory therapeutics. Future research should focus on further delineating the molecular targets of this compound, exploring its effects in more complex in vitro models that mimic human disease, and investigating potential synergistic effects with other natural or synthetic compounds. A thorough understanding of its in vitro mechanisms is a critical step towards its successful translation into clinical applications.

References

- 1. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound derivatives from Zingiber zerumbet with the inhibitory effects on lipopolysaccharide-induced nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of COX-2 by a standardized CO2 extract of Humulus lupulus in vitro and its activity in a mouse model of zymosan-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. d-nb.info [d-nb.info]

- 11. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic Effects of α-Humulene on Cancer Cell Lines: A Technical Guide

An In-depth Examination of the Anti-neoplastic Properties of a Naturally Occurring Sesquiterpene

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Humulene, a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, including Humulus lupulus (hops) and Salvia officinalis (sage), has garnered significant attention for its potential therapeutic properties, including its anti-inflammatory and anti-cancer activities. This technical guide provides a comprehensive overview of the cytotoxic effects of α-humulene on various cancer cell lines, detailing the underlying molecular mechanisms, experimental protocols, and quantitative data from pertinent studies. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, pharmacology, and drug discovery.

Data Presentation: Quantitative Analysis of α-Humulene's Cytotoxicity

The cytotoxic potential of α-humulene has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cellular proliferation, is a key metric in these assessments. The following tables summarize the reported IC50 values of α-humulene in various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Colon Cancer | HCT-116 | 77.3 (as a component of a fraction) | [1] |

| HT-29 | 5.2 x 10⁻⁵ mol/L (52 µM) | [2] | |

| CaCo-2 | 24.4 ± 2.4 | [2] | |

| Breast Cancer | MCF-7 | >800 (for a fraction containing α-humulene) | [1] |

| Liver Cancer | J5 | 1.8 x 10⁻⁴ mol/L (180 µM) | [2] |

| HepG2 | - | ||

| Lung Cancer | A549 | 1.3 x 10⁻⁴ mol/L (130 µM) | [2] |

| Leukemia | RAW 264.7 | 41.9 (as a component of a fraction) | [1] |

Mechanisms of Action

α-Humulene exerts its cytotoxic effects through a multi-faceted approach, primarily by inducing apoptosis, promoting cell cycle arrest, and increasing the production of reactive oxygen species (ROS). A key signaling pathway implicated in these processes is the PI3K/Akt pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. α-Humulene has been shown to induce apoptosis in various cancer cell lines.[3][4] This process is often characterized by the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Studies have indicated that α-humulene treatment leads to the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), hallmarks of apoptosis.[3] Furthermore, α-humulene can modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis. It has been observed to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. α-Humulene has been demonstrated to induce cell cycle arrest, primarily at the G1 phase, thereby preventing cancer cells from entering the DNA synthesis (S) phase and subsequently dividing.[5][6] This arrest is often associated with the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Generation of Reactive Oxygen Species (ROS)

Reactive oxygen species are chemically reactive molecules containing oxygen. While low levels of ROS are involved in normal cellular signaling, excessive ROS can lead to oxidative stress and induce cell death. α-Humulene has been shown to increase the intracellular levels of ROS in cancer cells.[7][8] This elevation in ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. This pathway is often hyperactivated in cancer, promoting tumorigenesis. α-Humulene has been found to inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K.[3][4][9] By inhibiting the Akt pathway, α-humulene can suppress the survival signals that protect cancer cells from apoptosis.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Overview of α-Humulene's Cytotoxic Mechanisms.

Caption: Standard MTT Assay Workflow.

Caption: Annexin V/PI Apoptosis Assay Workflow.

Experimental Protocols

Cell Culture

-

Cell Lines: Human cancer cell lines such as HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung) are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of α-humulene (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with α-humulene at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with α-humulene as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular levels of ROS.

-

Cell Treatment: Treat cells with α-humulene for the desired time.

-

Probe Loading: Incubate the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in ROS levels.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the α-humulene-treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., Akt, phospho-Akt, Bax, Bcl-2, cleaved caspase-3, β-actin).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

α-Humulene demonstrates significant cytotoxic effects against a variety of cancer cell lines through the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species. Its ability to inhibit the pro-survival PI3K/Akt signaling pathway highlights its potential as a promising candidate for further investigation in cancer therapy. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers aiming to explore the anti-neoplastic properties of this natural compound. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of α-humulene in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. researcherslinks.com [researcherslinks.com]

- 3. researchgate.net [researchgate.net]

- 4. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flow cytometric (DNA content and S-phase fraction) analysis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. phcogj.com [phcogj.com]

- 9. Apoptosis Induction in Primary Human Colorectal Cancer Cell Lines and Retarded Tumor Growth in SCID Mice by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Humulene Synthase and its Role in Terpene Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humulene (B1216466) synthase, a key enzyme in the terpene biosynthesis pathway, catalyzes the formation of the sesquiterpene this compound, a compound of significant interest for its aromatic properties and potential therapeutic applications. This guide provides a comprehensive technical overview of this compound synthase, including its biochemical properties, the molecular mechanisms of its action, and its regulation. Detailed experimental protocols for the expression, purification, and characterization of this enzyme are provided, alongside methodologies for the analysis of its products. Furthermore, this document explores the role of this compound and its derivatives in the context of drug development, offering insights for researchers in the pharmaceutical and biotechnology sectors.

Introduction to this compound Synthase

This compound synthase is a class of terpene synthase that catalyzes the cyclization of farnesyl pyrophosphate (FPP) to form α-humulene, often with the production of other sesquiterpenes like β-caryophyllene as minor products[1][2]. These enzymes are found in a variety of organisms, including plants and fungi, where they play crucial roles in secondary metabolism, contributing to aroma, defense mechanisms, and the production of precursors for other bioactive compounds[3][4]. The structural and functional diversity of this compound synthases across different species presents a rich area for research and potential biotechnological exploitation.

Biochemical Properties and Catalytic Mechanism

This compound synthases, like other terpene cyclases, are typically metal-dependent enzymes, requiring a divalent cation such as Mg²⁺ or Mn²⁺ for activity. The catalytic cycle involves the ionization of the substrate, farnesyl pyrophosphate (FPP), leading to the formation of a carbocation intermediate. This intermediate then undergoes a series of cyclizations and rearrangements within the enzyme's active site to yield the final this compound product.

The stereoselectivity of the reaction is a key feature of this compound synthases, with different enzymes producing specific isomers of this compound. For instance, the non-canonical terpene cyclase AsR6 is responsible for the formation of 2E,6E,9E-humulene[5]. Structural studies of fungal this compound synthases have revealed a unique binuclear Mg²⁺-cluster and a conserved lysine (B10760008) residue that are crucial for FPP binding and catalysis[5][6]. Site-directed mutagenesis studies have identified specific amino acid residues within the active site that play a critical role in determining the product specificity and stereoselectivity of the enzyme[7][8].

Quantitative Data on this compound Synthase Activity

The kinetic parameters of this compound synthases vary depending on the source organism and the specific substrate. The following tables summarize the available quantitative data for well-characterized this compound synthases.

Table 1: Kinetic Parameters of α-Humulene Synthase from Zingiber zerumbet

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (µM/s) | Reference |

| (2E,6E)-FPP | 2.5 ± 0.4 | 0.04 ± 0.002 | 0.21 ± 0.01 | [9] |

| (2E)-GPP | 14.3 ± 1.2 | - | 0.19 ± 0.01 | [9] |

| (2Z)-NPP | 12.1 ± 1.1 | - | 0.20 ± 0.01 | [9] |

Table 2: Product Distribution of α-Humulene Synthase from Zingiber zerumbet

| Substrate | Major Product | Minor Product(s) | Reference |

| (2E,6E)-FPP | α-Humulene (~94.5%) | β-Caryophyllene (~5.5%) | [2][8][10] |

| (2E)-GPP | β-Myrcene, Limonene, Linalool, α-Terpineol, Geraniol | - | [9] |

| (2Z)-NPP | α-Terpinolene, p-Menth-2-en-1-ol, Piperitol, Nerol | - | [9] |

Note: Quantitative kinetic data for fungal this compound synthases are not extensively reported in the literature. However, studies on fungal sesquiterpene synthases that produce this compound indicate that their catalytic efficiencies can be influenced by the active site's H-1α loop[11][12].

Regulation of this compound Synthase and Terpene Production

The expression of this compound synthase and other terpene synthases is tightly regulated in response to developmental cues and environmental stimuli. One of the key signaling molecules involved in this regulation is methyl jasmonate (MeJA), a plant hormone associated with defense responses[13][14].

Methyl Jasmonate (MeJA) Signaling Pathway

The MeJA signaling pathway involves a cascade of protein interactions that ultimately leads to the activation of transcription factors that upregulate the expression of terpene synthase genes. A simplified representation of this pathway is as follows:

-

Signal Perception: Increased levels of jasmonic acid-isoleucine (JA-Ile), the bioactive form of jasmonate, are perceived by the F-box protein CORONATINE INSENSITIVE1 (COI1)[9][15].

-

JAZ Repressor Degradation: The COI1-JA-Ile complex targets JASMONATE ZIM-domain (JAZ) proteins for ubiquitination and subsequent degradation by the 26S proteasome[9][14].

-

Activation of Transcription Factors: In the absence of JAZ repressors, transcription factors such as MYC2 are released and can activate the expression of downstream genes, including other transcription factors like MYB24 and ultimately, terpene synthase genes[16].

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound synthase.

Gene Cloning and Heterologous Expression in E. coli

This protocol describes the cloning of a this compound synthase gene into a pET expression vector and its subsequent expression in E. coli.

Workflow Diagram:

Protocol:

-

PCR Amplification: Amplify the full-length this compound synthase gene from cDNA using high-fidelity DNA polymerase. Design primers to incorporate restriction sites (e.g., NdeI and XhoI) compatible with the pET-28a(+) vector.

-

Restriction Digest: Digest both the purified PCR product and the pET-28a(+) vector with the selected restriction enzymes (e.g., NdeI and XhoI) according to the manufacturer's protocols.

-

Ligation: Ligate the digested gene insert into the linearized pET-28a(+) vector using T4 DNA ligase. A typical molar ratio of insert to vector is 3:1.

-

Transformation into Cloning Strain: Transform the ligation mixture into a competent cloning strain of E. coli (e.g., DH5α) and select for transformants on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)).

-

Verification: Screen colonies by colony PCR and verify the correct insertion and sequence of the gene by plasmid sequencing.

-

Transformation into Expression Strain: Transform the verified recombinant plasmid into a competent expression strain of E. coli (e.g., BL21(DE3))[11][17][18].

-

Expression:

-

Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.

-

-

Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

Protein Purification

This protocol describes the purification of a His-tagged this compound synthase using immobilized metal affinity chromatography (IMAC).

Protocol:

-

Cell Lysis: Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

IMAC: Apply the clarified supernatant to a Ni-NTA or other suitable IMAC resin pre-equilibrated with lysis buffer.

-

Washing: Wash the resin with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged this compound synthase with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Purity Analysis: Assess the purity of the protein by SDS-PAGE.

Enzyme Activity Assays

This assay directly measures the formation of this compound and other terpene products.

Protocol:

-

Reaction Setup: In a glass vial, prepare a reaction mixture containing assay buffer (e.g., 50 mM MOPS, pH 7.5, 15 mM MgCl₂, 5 mM DTT), purified this compound synthase, and the substrate FPP.

-

Overlay: Overlay the reaction mixture with an organic solvent (e.g., pentane (B18724) or hexane) to trap the volatile terpene products.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-38°C) for a defined period (e.g., 1 hour).

-

Extraction: Vortex the mixture to extract the terpene products into the organic layer. Separate the phases by centrifugation.

-

GC-MS Analysis: Analyze the organic phase by GC-MS.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 60°C, ramp to 240°C at a rate of 3-10°C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions (Example):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-350.

-

-

-

Quantification: Identify and quantify the products by comparing their retention times and mass spectra to authentic standards and using an internal standard for calibration[6][7][19].

This is a high-throughput assay that indirectly measures enzyme activity by quantifying the release of pyrophosphate (PPi), a byproduct of the terpene synthase reaction[17][20].

Protocol:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, purified enzyme, FPP, and an inorganic pyrophosphatase (to convert PPi to two molecules of inorganic phosphate, Pi).

-

Incubation: Incubate the plate at the optimal temperature for a defined period.

-

Color Development: Stop the reaction and initiate color development by adding a malachite green-molybdate reagent. This reagent forms a colored complex with the released inorganic phosphate.

-

Absorbance Measurement: Measure the absorbance at approximately 620-660 nm using a microplate reader.

-

Quantification: Determine the amount of PPi released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

Role in Terpene Production and Drug Development

This compound and its derivatives, such as zerumbone, have garnered significant attention from the drug development community due to their diverse pharmacological activities[21][22].

Anti-inflammatory and Analgesic Properties

α-Humulene has demonstrated potent anti-inflammatory effects in various preclinical models. It has been shown to reduce paw edema in rodents and decrease allergic inflammation in airways[23]. These effects are mediated, in part, through the inhibition of pro-inflammatory signaling pathways.

Anticancer Activity

Zerumbone, a downstream product of this compound in some plants, has been extensively studied for its anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis[3][24]. While preclinical studies are promising, further clinical trials are needed to establish its efficacy and safety in humans[3][24].

Antimicrobial and Other Activities

This compound and its derivatives also exhibit antimicrobial, antioxidant, and immunomodulatory properties, making them attractive candidates for the development of new therapeutic agents[3][24].

Logical Relationship Diagram:

Conclusion

This compound synthase is a fascinating enzyme with significant potential for both fundamental research and applied biotechnology. Its role in producing the versatile sesquiterpene this compound opens up avenues for the development of novel fragrances, flavorings, and, most notably, therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further research into this important class of enzymes and to accelerate the translation of this knowledge into practical applications for the benefit of human health.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl jasmonate signaling and signal crosstalk between methyl jasmonate and abscisic acid in guard cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Diversity of sesquiterpene synthases in the basidiomycete Coprinus cinereus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aem.asm.org [aem.asm.org]

- 7. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. The Jasmonic Acid-Activated Signaling Cascade - Georg-August-Universität Göttingen [uni-goettingen.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. protocols.io [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Zingiber zerumbet : A Scoping Review of its Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Basic Helix-Loop-Helix Transcription Factors JASMONATE-ASSOCIATED MYC2-LIKE1 (JAM1), JAM2, and JAM3 Are Negative Regulators of Jasmonate Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Healthy Zerumbone: From Natural Sources to Strategies to Improve Its Bioavailability and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heterologous protein expression in E. coli [protocols.io]

- 18. Heterologous protein expression in E. coli [protocols.io]

- 19. d-nb.info [d-nb.info]

- 20. mdpi.com [mdpi.com]

- 21. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS [mdpi.com]

- 22. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Biomedical Properties of a Natural Dietary Plant Metabolite, Zerumbone, in Cancer Therapy and Chemoprevention Trials - PMC [pmc.ncbi.nlm.nih.gov]